Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate
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Overview
Description
Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a cyclohexyl group, a nitropyridinyl group, and an amino propanoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate typically involves the reaction of 3-nitropyridine-2-amine with a suitable ester derivative of 3-cyclohexylpropanoic acid . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC .
Industrial Production Methods
This would involve optimizing the reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The nitropyridinyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The nitropyridinyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate: Similar structure but lacks the cyclohexyl group.
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate: Contains a chloro and nitro group but differs in the aromatic ring structure.
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate: Contains a fluoro and nitro group but differs in the aromatic ring structure.
Uniqueness
Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a building block in chemical synthesis .
Properties
IUPAC Name |
methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-22-15(19)12(10-11-6-3-2-4-7-11)17-14-13(18(20)21)8-5-9-16-14/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJQKWBQLOJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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